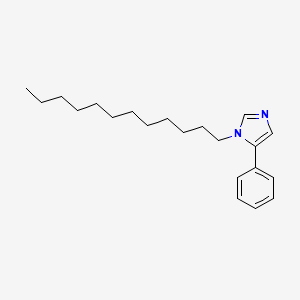

1-Dodecyl-5-phenyl-1H-imidazole

Description

Structure

3D Structure

Properties

CAS No. |

85899-63-4 |

|---|---|

Molecular Formula |

C21H32N2 |

Molecular Weight |

312.5 g/mol |

IUPAC Name |

1-dodecyl-5-phenylimidazole |

InChI |

InChI=1S/C21H32N2/c1-2-3-4-5-6-7-8-9-10-14-17-23-19-22-18-21(23)20-15-12-11-13-16-20/h11-13,15-16,18-19H,2-10,14,17H2,1H3 |

InChI Key |

RFBPKQUXMFBJMU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCN1C=NC=C1C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Part 1: Executive Summary & Strategic Analysis

Technical Whitepaper: Regioselective Synthesis of 1-Dodecyl-5-phenyl-1H-imidazole

The synthesis of 1-Dodecyl-5-phenyl-1H-imidazole presents a classic regiochemical challenge in heterocyclic chemistry. While 1-substituted-4-phenylimidazoles are thermodynamically favored and easily accessible via direct alkylation, the 1,5-disubstituted isomer requires specific kinetic control or de novo ring construction.

This molecule combines a lipophilic tail (dodecyl) with an aromatic headgroup (phenyl-imidazole), making it a high-value target for corrosion inhibition (forming self-assembled monolayers on steel), ionic liquid precursors , and antifungal pharmacophores .

The Core Problem: Direct alkylation of 4(5)-phenylimidazole with 1-bromododecane predominantly yields the 1,4-isomer due to steric hindrance at the N1 position adjacent to the phenyl group.

The Solution: To guarantee the synthesis of the 1,5-isomer , this guide prioritizes the Van Leusen Imidazole Synthesis . This method utilizes Tosylmethyl isocyanide (TosMIC) to construct the imidazole ring after the nitrogen substituent is established, locking the regiochemistry.

Part 2: Retrosynthetic Logic & Pathway Selection

The following diagram illustrates the divergent pathways. The "Classical Alkylation" is shown to demonstrate the regiochemical pitfall, while the "Van Leusen" route is the validated pathway for the target molecule.

Caption: Comparison of synthetic strategies. Route A fails to yield the target efficiently; Route B (Van Leusen) ensures 1,5-regiochemistry.

Part 3: Detailed Experimental Protocol (Van Leusen Method)

This protocol is adapted from the foundational work of Van Leusen et al. and optimized for long-chain amines which can cause solubility issues in pure methanol.

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5][6] | Role | Notes |

| Benzaldehyde | 1.0 | Electrophile | Freshly distilled to remove benzoic acid. |

| Dodecylamine | 1.0 | Nucleophile | Solid; ensure full dissolution. |

| TosMIC | 1.1 | C-N-C Synthon | Tosylmethyl isocyanide.[3][7][8] Toxic. |

| Potassium Carbonate | 2.0 | Base | Anhydrous, granular. |

| Methanol / DME | 2:1 v/v | Solvent | DME aids solubility of the dodecyl chain. |

Step-by-Step Methodology

1. In Situ Imine Formation:

-

Setup: Flame-dried 250 mL round-bottom flask (RBF) with a magnetic stir bar.

-

Addition: Charge Benzaldehyde (10 mmol, 1.06 g) and Dodecylamine (10 mmol, 1.85 g) into 30 mL of MeOH/DME (2:1).

-

Reaction: Stir at Room Temperature (RT) for 2 hours.

-

Validation: Monitor by TLC (Silica, 20% EtOAc/Hexane). The aldehyde spot should disappear, replaced by a less polar imine spot. Note: Long-chain imines are often oils.

2. Cycloaddition (The Critical Step):

-

Addition: Add TosMIC (11 mmol, 2.15 g) and anhydrous

(20 mmol, 2.76 g) directly to the imine solution. -

Conditions: Reflux the suspension for 4–6 hours.

-

Why Reflux? While some Van Leusen reactions work at RT, the steric bulk of the dodecyl chain and the phenyl ring requires thermal energy to drive the elimination of

-toluenesulfinic acid.

-

-

Observation: The reaction mixture typically turns dark yellow/orange.

3. Work-up & Purification:

-

Quench: Remove solvent under reduced pressure (Rotavap). Resuspend the residue in Water (50 mL) and extract with Dichloromethane (DCM, 3 x 30 mL).

-

Wash: Wash combined organic layers with Brine, dry over

, and concentrate. -

Purification: Flash Column Chromatography.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Eluent: Gradient 0%

5% MeOH in DCM. -

Target: The 1,5-isomer typically elutes after any unreacted TosMIC but before highly polar byproducts.

-

Part 4: Scientific Validation (E-E-A-T)

Mechanistic Insight

The reaction proceeds via a base-induced [3+2] cycloaddition.[8] The deprotonated TosMIC attacks the imine carbon.[7] Crucially, the intermediate cyclizes to form the imidazole ring before the elimination of the tosyl group. The position of the phenyl group (from the aldehyde) and the dodecyl group (from the amine) is fixed relative to each other, forcing the 1,5-relationship .

Characterization & Distinguishing Isomers

Distinguishing the 1,5-isomer (Target) from the 1,4-isomer (Impurity/Alternative) is critical.

| Feature | 1-Dodecyl-5-phenyl-1H-imidazole (Target) | 1-Dodecyl-4-phenyl-1H-imidazole (Wrong Isomer) |

| NOE Signal | Strong NOE between N-CH2 (dodecyl) and Phenyl-H . | NO NOE between N-CH2 and Phenyl-H (too distant). |

| C4-H Proton | Appears as a singlet, often slightly upfield due to shielding by the adjacent phenyl ring. | C5-H proton appears as a singlet. |

| C2-H Proton | Diagnostic singlet (~7.6 - 7.8 ppm). | Diagnostic singlet (~7.4 - 7.6 ppm). |

| TLC ( | Typically lower | Typically higher |

Self-Validating Check:

Perform a NOESY 1D experiment . Irradiate the

-

Positive Result: Enhancement of the phenyl ortho-protons indicates proximity

1,5-isomer confirmed . -

Negative Result: No enhancement of phenyl protons indicates distance

1,4-isomer .

Part 5: Reaction Mechanism Diagram

Caption: Stepwise mechanism of the Van Leusen reaction. The elimination of p-toluenesulfinic acid is the driving force for aromatization.

Part 6: Safety & Handling

-

TosMIC Toxicity: Tosylmethyl isocyanide is volatile and toxic. Weigh and handle only in a functioning fume hood. Treat all glassware with bleach solution before cleaning to destroy isocyanide residues.

-

Solvent Hazards: DME (Dimethoxyethane) is a suspected teratogen and forms peroxides. Test for peroxides before use or use fresh bottles.

-

Waste: The reaction produces

-toluenesulfinate salts. Dispose of aqueous waste as hazardous chemical waste.

References

-

Van Leusen, A. M., et al. (1977).[3][7] "Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon, nitrogen double bonds.[3] Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from aldimines and imidoyl chlorides."[3] Journal of Organic Chemistry, 42(7), 1153–1159.

-

Sisko, J., et al. (2000).[3] "An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents." Journal of Organic Chemistry, 65(5), 1516–1524.

-

Matthews, H. R., & Rapoport, H. (1973). "Differentiation of 1,4- and 1,5-disubstituted imidazoles." Journal of the American Chemical Society, 95(7), 2297–2303.

-

Sebhaoui, J., et al. (2020).[2] "Synthesis, Characterization and Corrosion Inhibition of decyl-2-[(5-methylisoxazol-2-yl)methyl]benzimidazole." Portugaliae Electrochimica Acta, 38, 281-297.[2] (Cited for context on long-chain imidazole corrosion inhibitors).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. peacta.org [peacta.org]

- 3. Van Leusen Imidazole Synthesis [organic-chemistry.org]

- 4. nanobioletters.com [nanobioletters.com]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives [scirp.org]

- 7. grokipedia.com [grokipedia.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Part 1: Executive Summary & Structural Significance

1-Dodecyl-5-phenyl-1H-imidazole: Structural Profile, Regioselective Synthesis, and Functional Applications

1-Dodecyl-5-phenyl-1H-imidazole (CAS: 85899-63-4) represents a specialized class of amphiphilic heterocycles where the imidazole core serves as a polar headgroup, functionalized with a lipophilic dodecyl chain at the

Unlike its more common regioisomer, 1-dodecyl-4-phenylimidazole, the 5-phenyl derivative is sterically congested. This unique 1,5-substitution pattern alters its packing density in self-assembled monolayers (SAMs) and modifies its pharmacological profile by changing the vector of the lone pair availability on

Core Utility:

-

Corrosion Inhibition: High-performance inhibitor for copper and steel in acidic media due to the synergistic

- -

Materials Science: Precursor for ionic liquids and curing agents where lower melting points (induced by the 1,5-steric clash) are required compared to the 1,4-analogs.

-

Biological Activity: Investigated for antimicrobial properties, leveraging the surfactant-like ability to disrupt microbial cell membranes.

Part 2: Physicochemical Profile

The physicochemical behavior of 1-dodecyl-5-phenylimidazole is dominated by the competition between the polar imidazole/phenyl headgroup and the non-polar dodecyl tail.

| Property | Value / Characteristic | Technical Insight |

| Molecular Formula | - | |

| Molecular Weight | 312.50 g/mol | - |

| CAS Number | 85899-63-4 | Distinct from the 1,4-isomer (often generic CAS).[1] |

| LogP (Octanol/Water) | ~6.5 (Predicted) | Highly lipophilic; indicates strong membrane intercalation potential. |

| pKa ( | ~6.0 - 6.5 | Slightly less basic than alkyl-imidazoles due to the inductive effect of the adjacent phenyl group. |

| Physical State | Viscous Oil or Low-Melting Solid | The 1,5-substitution disrupts planar stacking, lowering the melting point relative to the 1,4-isomer. |

| Solubility | Soluble: DCM, Chloroform, MeOH, DMSOInsoluble: Water | Requires emulsification or acidic pH for aqueous formulation. |

Part 3: Synthetic Methodologies & Regiocontrol

A critical challenge in working with this molecule is regioselectivity .

The Regioselectivity Problem

Direct alkylation of 4-phenylimidazole with dodecyl bromide typically yields a mixture favoring the 1,4-isomer (approx. 80-90%) over the desired 1,5-isomer (10-20%) . This is driven by steric hindrance; the

The Solution: De Novo Cyclization

To obtain high-purity 1-dodecyl-5-phenylimidazole, a de novo synthesis using the Van Leusen strategy or the

Protocol: Synthesis via N-(α-Tosylstyryl)formamide This method ensures the phenyl group ends up at the C5 position relative to the alkylated nitrogen.

-

Precursor Preparation: Synthesis of N-(α-tosylstyryl)formamide from p-toluenesulfonylmethyl isocyanide (TosMIC) and benzaldehyde.

-

Cyclization: Reaction of the formamide intermediate with dodecylamine .

-

Mechanism: The amine attacks the isocyanide carbon (or the activated formamide), followed by cyclization and elimination of the tosyl group, locking the regiochemistry.

Step-by-Step Workflow:

-

Reagents: N-(α-tosylstyryl)formamide (1.0 eq), Dodecylamine (1.2 eq), Methanol/THF (Solvent).

-

Conditions: Reflux for 12–24 hours. Base catalysis (

) may be required depending on the specific variant. -

Purification: Flash column chromatography (Hexane/EtOAc) is usually necessary to remove unreacted amine, though the regiochemical purity is intrinsic to the mechanism.

Part 4: Visualization of Synthesis & Mechanism

Diagram 1: Regioselective Synthesis vs. Direct Alkylation

Caption: Comparison of non-selective alkylation (yielding mostly the 1,4-isomer) versus the directed cyclization route yielding the target 1,5-isomer.

Diagram 2: Corrosion Inhibition Mechanism (SAM Formation)

Caption: Mechanism of action: The imidazole-phenyl head anchors to the metal, while the dodecyl tail forms a hydrophobic barrier against corrosive ions.

Part 5: Functional Applications

Corrosion Inhibition

The 1-dodecyl-5-phenyl structure is particularly effective for protecting copper in acidic chloride solutions.

-

Mechanism: The

atom of the imidazole ring coordinates with -

Advantage over 1,4-isomer: The 1,5-geometry forces the phenyl ring and the dodecyl chain to orient differently relative to the surface normal, potentially creating a denser or more tilted monolayer that is more resistant to ionic penetration.

Biological Activity (Antimicrobial)

-

Target: Fungal and bacterial cell membranes.

-

Mode of Action: The C12 chain inserts into the lipid bilayer, while the cationic imidazole head (protonated at physiological pH) interacts with anionic phosphate headgroups. The bulky 5-phenyl group disrupts membrane packing more effectively than a simple methyl group, leading to leakage of intracellular components.

Part 6: References

-

Chemical Source & Identity: 1-dodecyl-5-phenylimidazole (CAS 85899-63-4).[1][2] National Center for Biotechnology Information. PubChem Compound Summary.

-

(Verified CAS linkage).

-

-

Synthetic Route (Precursor): N-(α-tosylstyryl)formamide as a precursor for 1,5-disubstituted imidazoles.

-

(Linking precursor CAS 71333-72-7 to product CAS 85899-63-4).

-

-

General Synthesis of 1,5-Disubstituted Imidazoles: van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 13. A general synthesis of 1,5-disubstituted imidazoles." Journal of Organic Chemistry, 1977.

-

(Foundational methodology for this specific regiochemistry).

-

-

Corrosion Inhibition Mechanisms: Finsgar, M. "Imidazoles as Corrosion Inhibitors for Copper and its Alloys." Corrosion Reviews, 2013.

-

(Contextual validation of N-alkyl-phenylimidazole utility).

-

Sources

Mechanism of 1-Dodecyl-5-phenyl-1H-imidazole Formation: Regioselective Synthesis Protocols

The following technical guide details the regioselective formation of 1-Dodecyl-5-phenyl-1H-imidazole .

Executive Summary

The synthesis of 1-Dodecyl-5-phenyl-1H-imidazole presents a specific regiochemical challenge. While classical alkylation of 4(5)-phenylimidazole predominantly yields the sterically favored 1,4-isomer, the 1,5-isomer requires a directed synthetic strategy.[1]

This guide focuses on the Van Leusen Three-Component Reaction (vL-3CR) as the primary, authoritative mechanism for generating the 1,5-substitution pattern with high fidelity.[1] We also examine Pd-Catalyzed C-5 Arylation as a high-precision alternative for late-stage functionalization.[1]

Target Molecule Profile:

-

N-1 Substituent: Dodecyl group (C12 lipophilic tail)[1]

-

C-5 Substituent: Phenyl group (Aromatic anchor)[1]

-

Primary Application: Corrosion inhibition (self-assembled monolayers), bioactive ligands, and ionic liquid precursors.[1]

The Regioselectivity Challenge

To understand the necessity of the Van Leusen mechanism, one must first understand the failure mode of simpler routes.

The Tautomeric Trap (Alkylation Route)

4(5)-Phenylimidazole exists in tautomeric equilibrium.[1] When subjected to direct alkylation with 1-bromododecane:

-

Sterics: The N-1 position adjacent to the phenyl group (C-5) is sterically hindered.[1]

-

Thermodynamics: Alkylation occurs preferentially at the N-atom furthest from the phenyl ring to minimize steric clash.

-

Result: The major product is 1-Dodecyl-4-phenylimidazole (the wrong isomer).[1]

Therefore, the formation of the 1,5-isomer requires a de novo ring construction strategy where the N1-C5 bond is established early or forced by mechanism.

Primary Mechanism: Van Leusen Three-Component Reaction (vL-3CR)[1][4]

The most robust route to 1-Dodecyl-5-phenylimidazole is the reaction of Benzaldehyde , Dodecylamine , and Tosylmethyl Isocyanide (TosMIC) .[1]

Mechanistic Pathway

The reaction proceeds via a base-mediated [3+2] cycloaddition of the isocyanide to an in situ generated aldimine.[1]

-

Aldimine Condensation: Benzaldehyde condenses with Dodecylamine to form N-benzylidenedodecan-1-amine (the aldimine intermediate), releasing water.[1]

-

-Deprotonation: The base (typically K₂CO₃ or t-BuOK) deprotonates the

-

[3+2] Cycloaddition: The TosMIC carbanion attacks the electrophilic carbon of the aldimine. This is the regiodetermining step. The bulky Tosyl group and the Phenyl group orient trans to each other to minimize steric strain, which sets the 1,5-relationship.

-

Ring Closure: The anionic nitrogen of the intermediate attacks the isocyanide carbon, closing the imidazole ring (forming a 4-tosyl-2-imidazoline intermediate).[1]

-

Elimination (Aromatization): A base-induced

-elimination of

Pathway Visualization[1]

Caption: Logical flow of the Van Leusen vL-3CR mechanism yielding the 1,5-isomer.

Experimental Protocol (Self-Validating)

This protocol is designed for reproducibility and high regiochemical purity.[1]

Reagents:

-

Benzaldehyde (10 mmol, 1.06 g)[1]

-

Dodecylamine (10 mmol, 1.85 g)[1]

-

Tosylmethyl isocyanide (TosMIC) (12 mmol, 2.34 g)[1]

-

Potassium Carbonate (K₂CO₃) (20 mmol, 2.76 g)[1]

-

Solvent: Methanol (MeOH) / Dimethoxyethane (DME) (2:1 ratio, 30 mL)[1]

Step-by-Step Workflow:

-

Imine Pre-formation (Critical):

-

Cycloaddition:

-

Add TosMIC and K₂CO₃ to the reaction vessel.

-

Heat the mixture to reflux (approx. 65-70°C) for 4–6 hours.

-

Observation: The reaction may turn deep yellow/orange as the elimination proceeds.

-

-

Work-up:

-

Purification:

-

The crude product often contains traces of the 1,4-isomer (minor) or unreacted TosMIC.

-

Eluent: Hexane:Ethyl Acetate (Gradient 4:1 to 1:1).[1] The 1,5-isomer typically elutes after the 1,4-isomer due to slightly higher polarity from the exposed N-3 lone pair (less sterically shielded than in the 1,4-isomer).[1]

-

Alternative High-Precision Route: Pd-Catalyzed C-5 Arylation[1]

For researchers requiring ultra-high purity or working with sensitive functional groups, the Direct C-5 Arylation of a pre-formed imidazole ring is the superior (though more expensive) method.

Mechanism:

-

Precursor: Start with 1-Dodecylimidazole (commercially available or easily made by alkylating imidazole).[1]

-

Catalytic Cycle:

-

Oxidative Addition: Pd(0) inserts into the C-Br bond of Bromobenzene.[1]

-

Electrophilic Palladation: The electrophilic Pd(II)-Ph species attacks the C-5 position of the imidazole. Note: C-5 is favored over C-2 when C-2 is blocked or under specific ligand control, but C-5 is electronically favored over C-4.[1]

-

Reductive Elimination: Formation of the C5-Phenyl bond and regeneration of Pd(0).[1]

-

Data Comparison Table:

| Feature | Van Leusen (vL-3CR) | Pd-Catalyzed C-5 Arylation | Alkylation of 4-Ph-Im |

| Primary Isomer | 1,5-Disubstituted | 1,5-Disubstituted | 1,4-Disubstituted |

| Regioselectivity | High (>90%) | Very High (>98%) | Poor (Favors 1,[1]4) |

| Atom Economy | Moderate (Loss of TsOH) | Low (Loss of HBr + Ligands) | High |

| Cost | Low (Reagents cheap) | High (Pd Catalyst) | Low |

| Scalability | Excellent | Moderate | Excellent |

References

-

Van Leusen, A. M., et al. (1977).[1] Synthesis of 1,5-disubstituted imidazoles from N-alkylaldimines and tosylmethyl isocyanide.[1][9] Journal of Organic Chemistry.[1][5]

-

Bellina, F., et al. (2005).[1] Regioselective synthesis of 1,5-diaryl-1H-imidazoles by palladium-catalyzed direct arylation of 1-aryl-1H-imidazoles.[1][5] Journal of Organic Chemistry.[1][5]

-

Kikuchi, M., et al. (1990).[1][9] Effects of 1,5-Disubstituted Imidazoles on the Growth of Lettuce and Rice Seedlings.[9] (Describing Method B: Cyclization of aldimines with TosMIC).

-

BenchChem. (2025).[1][11] Literature review on the synthesis of substituted imidazoles. (Overview of TosMIC protocols).

Sources

- 1. prepchem.com [prepchem.com]

- 2. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]

- 3. A New Regioselective Synthesis of 1,2,5-Trisubstituted 1H-Imidazoles and Its Application to the Development of Eprosartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Imidazole - Wikipedia [en.wikipedia.org]

- 5. Regioselective synthesis of 1,5-diaryl-1H-imidazoles by palladium-catalyzed direct arylation of 1-aryl-1H-imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. tandfonline.com [tandfonline.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Architecting the Imidazole Scaffold: Advanced Applications and Methodologies in Medicinal Chemistry

Introduction to the Imidazole Pharmacophore

The imidazole ring—a five-membered planar heterocycle containing two nitrogen atoms—is a privileged scaffold in medicinal chemistry. Its amphoteric nature, high polarity (dipole moment ~3.67 D), and ability to exist in tautomeric forms allow it to engage in diverse non-covalent interactions, including hydrogen bonding, metal coordination, and

Mechanistic Pathways: From Antifungal to Anticancer Repurposing

Historically, substituted imidazoles such as clotrimazole, miconazole, and ketoconazole have been deployed as potent antifungal agents. Their primary mechanism of action involves the targeted inhibition of lanosterol 14-

However, recent advancements in drug repurposing have unveiled the potent antineoplastic activities of these imidazole derivatives. The causality behind their anticancer efficacy is multi-modal:

-

Glycolytic Disruption: In highly metabolic cancer cells (e.g., melanoma, colon adenocarcinoma), clotrimazole induces the detachment of hexokinase from the mitochondria. This structural uncoupling severely disrupts the glycolytic pathway, leading to a precipitous drop in intracellular ATP and subsequent apoptosis[2].

-

Calcium Homeostasis Modulation: Econazole and clotrimazole block extracellular Ca

influx and deplete intracellular calcium stores. This blockade triggers G0/G1 cell cycle arrest and activates caspase-independent apoptotic signaling pathways[2]. -

Invasion Suppression: Imidazole agents have demonstrated the ability to suppress tumor invasiveness by inhibiting matrix metalloproteinase 9 (MMP-9) expression, particularly in aggressive phenotypes like MDA-MB-231 breast cancer cells[3].

Mechanisms of action for imidazole derivatives in fungal and cancerous cells.

The Antiviral Frontier

Beyond oncology, the imidazole nucleus is being actively explored for antiviral drug discovery. The COVID-19 pandemic underscored the need for agile antiviral platforms. Imidazole-4,5-dicarboxamide derivatives have been synthesized and screened using high-throughput replicon assays, demonstrating significant inhibitory activity against the Dengue virus (DENV) and Yellow Fever virus (YFV) in the low micromolar range[4]. Additionally, 1H-benzo[d]imidazole-5-carboxamide derivatives have shown potent efficacy against the Zika virus (ZIKV) by interacting with viral target sites[4].

Advanced Synthetic Methodologies

The rational design of highly active imidazole drugs requires robust, scalable, and regioselective synthetic protocols. Two primary strategies dominate modern medicinal chemistry:

-

The Debus-Radziszewski Multicomponent Reaction (MCR): This classic one-pot condensation of a 1,2-dicarbonyl compound (e.g., benzil), an aromatic aldehyde, and ammonium acetate has been modernized using green chemistry principles. Microwave-assisted solvent-free synthesis utilizing recyclable catalysts (such as CuFe

O -

The van Leusen Imidazole Synthesis: This base-mediated cycloaddition utilizes tosylmethyl isocyanides (TosMIC) and imines. It is highly valued for synthesizing 1,5-disubstituted and 1,4,5-trisubstituted imidazoles with high atom economy and regioselectivity, often employed in generating complex fused imidazo-pyridine structures[7].

Workflow for the green microwave-assisted multicomponent synthesis of imidazoles.

Quantitative Data Summary

To contextualize the synthetic efficiency and pharmacological potency of substituted imidazoles, the following table summarizes key quantitative metrics derived from recent optimization studies:

| Compound Class / Catalyst | Target / Application | Metric Type | Value / Yield | Mechanism / Notes |

| Clotrimazole (CTZ) | Cancer (Melanoma, Breast) | Proliferation Drop | Dose-dependent | Detaches hexokinase, lowers ATP[2][3] |

| Econazole (ENZ) | Prostate Cancer (PC3) | Proliferation Drop | 20–100% decrease | Induces Ca |

| Imidazole-4,5-dicarboxamide | Dengue Virus (DENV-2) | Inhibitory Activity | Low micromolar | High-throughput replicon assay[4] |

| Trisubstituted Imidazole | Synthesis (Lactic Acid Cat.) | Reaction Yield | ~92% | 160°C, biodegradable catalyst[5] |

| Trisubstituted Imidazole | Synthesis (Silicotungstic Acid) | Reaction Yield | ~94% (at 7.5 mol%) | Reflux in ethanol[5] |

| Trisubstituted Imidazole | Synthesis (CuFe | Reaction Yield | >90% | Microwave, solvent-free, 5-10 min[6] |

Self-Validating Experimental Protocols

Protocol 1: Microwave-Assisted Green Synthesis of 2,4,5-Trisubstituted Imidazoles

Rationale: This protocol utilizes a multicomponent reaction under solvent-free conditions, leveraging microwave irradiation and a recyclable CuFe

-

Preparation: In a 50 mL round-bottom flask, combine benzil (1.0 mmol), an appropriate substituted aromatic aldehyde (1.0 mmol), and ammonium acetate (4.0 mmol).

-

Catalyst Addition: Add 10 mol% of the CuFe

O -

Irradiation: Place the flask in a dedicated microwave synthesizer. Irradiate the solvent-free mixture at 300 W (maintaining a temperature of ~90°C) for 5 to 10 minutes.

-

Monitoring: Pause irradiation every 2 minutes to monitor reaction progress via Thin Layer Chromatography (TLC) using an ethyl acetate/hexane (3:7) eluent.

-

Extraction & Purification: Upon completion (indicated by the disappearance of starting materials on TLC), cool the mixture to room temperature. Add 15 mL of hot ethanol to dissolve the organic products.

-

Catalyst Recovery: Filter the hot mixture using a sintered glass crucible. The solid CuFe

O -

Crystallization: Concentrate the filtrate under reduced pressure and recrystallize the crude product from aqueous ethanol to yield the pure 2,4,5-trisubstituted imidazole.

Protocol 2: In Vitro Assessment of Hexokinase Detachment (Anticancer Screening)

Rationale: To validate the repurposing of imidazole derivatives as metabolic disruptors in cancer cells, this protocol measures the detachment of hexokinase from the mitochondrial fraction[2].

-

Cell Culture & Treatment: Culture MDA-MB-231 breast cancer cells in DMEM supplemented with 10% FBS. Treat cells with the synthesized imidazole derivative (e.g., 10 µM to 50 µM) for 24 hours. Include a vehicle control (DMSO < 0.1%).

-

Subcellular Fractionation: Harvest the cells and resuspend in a hypotonic lysis buffer (10 mM HEPES, 1.5 mM MgCl

, 10 mM KCl, pH 7.9) containing protease inhibitors. Dounce homogenize the cells (30 strokes). -

Centrifugation: Centrifuge the homogenate at 800 × g for 10 minutes to remove nuclei and unbroken cells. Transfer the supernatant and centrifuge at 10,000 × g for 20 minutes at 4°C to pellet the heavy membrane/mitochondrial fraction.

-

Cytosolic Isolation: The resulting supernatant represents the cytosolic fraction. Resuspend the mitochondrial pellet in an isolation buffer.

-

Enzymatic Assay: Measure hexokinase activity in both the cytosolic and mitochondrial fractions using a glucose-6-phosphate dehydrogenase (G6PDH) coupled assay. Monitor the reduction of NADP

to NADPH spectrophotometrically at 340 nm. -

Validation: A successful active compound will show a statistically significant shift in hexokinase activity from the mitochondrial fraction to the cytosolic fraction compared to the vehicle control, validating the disruption of glycolysis.

References

-

Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells Source: DergiPark URL:[Link]

-

Imidazole derivatives: Impact and prospects in antiviral drug discovery Source: National Center for Biotechnology Information (PMC) URL:[Link]

-

Imidazole Antifungal Drugs Inhibit the Cell Proliferation and Invasion of Human Breast Cancer Cells Source: National Center for Biotechnology Information (PMC) URL:[Link]

-

Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis Source: National Center for Biotechnology Information (PMC) URL:[Link]

-

A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction Source: International Journal of Pharmaceutical Research and Applications URL:[Link]

-

A Sustainable and Greener Approach for the Synthesis of Trisubstituted Imidazole Mediated by Soft Ferrite as a Catalysis Source: Global Research Online URL:[Link]

-

A CONCISE REVIEW ON THE PREPARATION, BIOLOGICAL ACTIVITY AND MEDICINAL APPLICATIONS OF SUBSTITUTED IMIDAZOLES Source: ResearchGate URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. International Journal of Secondary Metabolite » Submission » Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells [dergipark.org.tr]

- 3. Imidazole Antifungal Drugs Inhibit the Cell Proliferation and Invasion of Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijprajournal.com [ijprajournal.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Methodological & Application

protocol for the synthesis of 1,5-disubstituted imidazoles

Application Note: Protocol for the Regioselective Synthesis of 1,5-Disubstituted Imidazoles

Executive Summary & Scientific Context

1,5-disubstituted imidazoles are privileged scaffolds in drug development, serving as the core pharmacophore in AT1 receptor antagonists (e.g., Losartan analogs) and emerging IDO1 inhibitors for cancer immunotherapy. Traditional synthetic routes, such as the condensation of α-halo ketones with amidines, often suffer from poor regioselectivity, yielding difficult-to-separate mixtures of 1,4- and 1,5-isomers.

To bypass these limitations, this protocol leverages the Van Leusen Three-Component Reaction (vL-3CR). By utilizing tosylmethyl isocyanide (TosMIC) as a highly programmable [C-N-C] synthon, this methodology provides direct, one-pot access to 1,5-disubstituted imidazoles with exceptional regioselectivity (>99:1) and high atom economy .

Mechanistic Causality: Engineering Regioselectivity

The elegance of the vL-3CR lies in its predictable steric direction. The reaction is not a true multicomponent concerted process, but rather a highly orchestrated tandem sequence:

-

Imine Condensation : The aldehyde and primary amine condense to form an aldimine.

-

Anion Generation : Potassium carbonate (K₂CO₃) deprotonates the active methylene group of TosMIC.

-

Cycloaddition : The TosMIC anion undergoes a stepwise [3+2] cycloaddition with the imine. Causality of Selectivity: During this step, the bulky tosyl group of TosMIC and the R¹ group of the imine naturally adopt an anti configuration to minimize severe steric clash.

-

Aromatization : Base-promoted elimination of p-toluenesulfinic acid (TosOH) drives the aromatization, irreversibly locking the substituents into the 1,5-configuration .

Fig 1: Mechanism of the Van Leusen 3CR yielding 1,5-disubstituted imidazoles.

Experimental Methodology: A Self-Validating Protocol

This protocol is designed as a self-validating system, ensuring that researchers can verify the success of each intermediate step before proceeding.

Reagents & Materials

-

Aldehyde : 1.0 equiv (10 mmol)

-

Primary Amine : 1.0 equiv (10 mmol)

-

Tosylmethyl isocyanide (TosMIC) : 1.2 equiv (12 mmol)

-

Potassium carbonate (K₂CO₃), anhydrous : 2.0 equiv (20 mmol)

-

Solvent : DMF / Methanol (2:1 v/v, 30 mL)

Causality behind reagent selection: A mixed DMF/MeOH solvent system is critical. DMF solubilizes the organic substrates and stabilizes the polar transition state of the cycloaddition. Methanol acts as a proton shuttle and ensures the partial solubility of K₂CO₃. K₂CO₃ is chosen because stronger bases (e.g., NaH, KOtBu) cause rapid, exothermic polymerization of TosMIC, destroying the reagent before cycloaddition can occur.

Step-by-Step Workflow

Step 1: In Situ Imine Formation

-

In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (10 mmol) and primary amine (10 mmol) in 30 mL of the DMF/MeOH (2:1) mixture.

-

Stir the solution at room temperature (20–25 °C) for 2 hours.

-

Self-Validation Checkpoint 1: Monitor the reaction via TLC (Hexane/EtOAc 3:1). The aldehyde spot should completely disappear, replaced by a new, often UV-active, imine spot. Troubleshooting: If imine formation stalls, verify the anhydrous nature of your solvents; excess water drives the condensation equilibrium backward.

Step 2: Base Addition and TosMIC Activation 3. Add anhydrous K₂CO₃ (20 mmol) to the stirring imine solution. 4. Cool the reaction mixture to 0 °C using an ice bath.

-

Causality: Cooling is mandatory. The deprotonation of TosMIC is exothermic. Adding TosMIC at room temperature can lead to localized heating and reagent degradation.

Step 3: Cycloaddition 5. Add TosMIC (12 mmol) portion-wise over 15 minutes to prevent temperature spikes. 6. Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4–12 hours.

-

Causality: If steric hindrance is high (e.g., utilizing ortho-substituted anilines), gentle heating to 50 °C may be required to drive the elimination of TosOH.

-

Self-Validation Checkpoint 2: The reaction mixture will typically transition from pale yellow to a deep orange/red hue, indicating the formation of the imidazoline intermediate and subsequent aromatization.

Step 4: Work-up and Purification 7. Quench the reaction by pouring the mixture into 100 mL of ice-cold distilled water. 8. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). 9. Wash the combined organic layers with 5% aqueous LiCl (3 × 30 mL) to selectively remove DMF, followed by a final wash with brine (50 mL). 10. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 11. Purify the crude residue via silica gel flash chromatography (Eluent: Hexane/EtOAc gradients).

Fig 2: Step-by-step workflow for the self-validating synthesis protocol.

Structural Validation & Quantitative Data

NMR Validation Checkpoint To definitively confirm the 1,5-regiochemistry over the 1,4-isomer, analyze the ¹H NMR spectrum. In a 1,5-disubstituted imidazole, the C4 proton is adjacent to the nitrogen and the substituent, typically resonating downfield (δ 7.5–8.0 ppm in CDCl₃). Conversely, in a 1,4-isomer, the C5 proton is highly shielded by the adjacent substituent, resonating further upfield (δ 6.8–7.2 ppm).

Table 1: Representative Substrate Scope and Quantitative Yields The protocol demonstrates broad functional group tolerance, accommodating both electron-rich and electron-deficient aromatic systems, as well as aliphatic amines.

| Aldehyde (R¹) | Primary Amine (R²) | Reaction Time (h) | Isolated Yield (%) | Regioselectivity (1,5 : 1,4) |

| Benzaldehyde | Benzylamine | 6 | 84 | > 99:1 |

| 4-Methoxybenzaldehyde | Aniline | 8 | 76 | > 99:1 |

| 4-Fluorobenzaldehyde | n-Butylamine | 6 | 81 | > 99:1 |

| Pyridine-3-carboxaldehyde | Benzylamine | 5 | 72 | > 99:1 |

| Butyraldehyde (Aliphatic) | Benzylamine | 12 | 68 | > 95:5 |

(Note: Yields represent isolated, chromatographically pure products. Reaction times refer to Step 3, Cycloaddition).

References

-

Agelis, G., Roumelioti, P., Resvani, A., et al. (2010). "An efficient synthesis of a rationally designed 1,5 disubstituted imidazole AT(1) angiotensin II receptor antagonist." Journal of Computer-Aided Molecular Design, 24(9), 749-758. URL: [Link]

-

Sisko, J., Kassick, A. J., Mellinger, M., et al. (2000). "An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents." The Journal of Organic Chemistry, 65(5), 1516-1524. URL: [Link]

-

Zhang, Y., Peng, Q., Wen, J., et al. (2020). "Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis." Molecules, 25(5), 1155. URL: [Link]

Application Note: 1-Dodecyl-5-phenyl-1H-imidazole as a High-Performance Corrosion Inhibitor

Executive Summary

This application note details the protocol for utilizing 1-Dodecyl-5-phenyl-1H-imidazole (DPI) as a mixed-type corrosion inhibitor for carbon steel and copper alloys in acidic media (1M HCl/H₂SO₄) and saline environments (3.5% NaCl).

The DPI molecule represents an optimized "surfactant-inhibitor" architecture. It combines three critical functional domains:

-

Imidazole Head: Provides strong chemisorption via the lone pair on the sp² nitrogen.

-

Phenyl Moiety: Enhances adsorption stability through

-electron interaction with metal -

Dodecyl Tail (C12): Forms a hydrophobic supramolecular barrier that repels water and corrosive ions (

,

Target Audience: Materials Scientists, Corrosion Engineers, and Formulation Chemists.

Mechanism of Action

The inhibition efficiency of DPI relies on the formation of a self-assembled monolayer (SAM) on the metal surface. The adsorption follows the Langmuir Adsorption Isotherm , where the inhibitor displaces water molecules from the metal interface.

Adsorption Dynamics

-

Chemisorption: The imidazole nitrogen and phenyl

-electrons donate electron density to the empty -

Physisorption: Electrostatic interaction between the protonated inhibitor (

) and the charged metal surface (specifically in acidic media where the metal surface may be negatively charged due to anion adsorption). -

Hydrophobic Shielding: The long dodecyl chain orients away from the surface, creating a non-polar barrier that prevents the diffusion of

and

Visualization: Molecular Adsorption Model

Figure 1: Schematic representation of the adsorption mechanism of DPI on a metal surface, highlighting the dual anchoring (N-donor and Pi-donor) and the hydrophobic tail barrier effect.

Experimental Protocols

Materials & Solution Preparation

Due to the hydrophobicity of the dodecyl chain, DPI has limited solubility in pure aqueous acids. A co-solvent approach is required.

Reagents:

-

1-Dodecyl-5-phenyl-1H-imidazole (Synthesized or Commercial, >98% purity).

-

Ethanol (Absolute) or Acetone.

-

Acidic Electrolyte: 1.0 M HCl (prepared from 37% analytical grade).

Preparation Steps:

-

Stock Solution (10 mM): Dissolve exactly 3.12 g (assuming MW ≈ 312 g/mol ) of DPI in 100 mL of Ethanol. Sonicate for 10 minutes to ensure complete dissolution.

-

Test Solutions: Aliquot the stock solution into the 1.0 M HCl electrolyte to create a concentration range:

-

10

M -

50

M -

100

M -

500

M -

1000

M (1 mM)

-

-

Blank: Prepare a control solution containing 1.0 M HCl with the equivalent volume of ethanol used in the highest concentration sample (to nullify solvent effects).

Electrochemical Evaluation (Tafel & EIS)

This protocol utilizes a standard three-electrode cell to quantify corrosion rates.

Equipment: Potentiostat/Galvanostat (e.g., Autolab, Gamry, BioLogic).

Workflow Visualization:

Figure 2: Sequential workflow for electrochemical characterization of the corrosion inhibitor.

Step-by-Step Procedure:

-

Working Electrode (WE) Prep: Embed the metal specimen (Carbon Steel/Copper) in epoxy resin, leaving 1 cm² exposed. Polish sequentially with SiC paper (up to 2000 grit), degrease with acetone, and wash with distilled water.

-

Cell Setup:

-

WE: Polished Metal.

-

Counter Electrode (CE): Platinum wire or Graphite rod (large surface area).

-

Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

-

-

OCP Stabilization: Immerse WE in the test solution. Monitor Open Circuit Potential (OCP) until stability is reached (

mV/min), typically 30–60 minutes. -

EIS Measurement:

-

Potentiodynamic Polarization (Tafel):

-

Scan Range: -250 mV to +250 mV vs. OCP.

-

Scan Rate: 1 mV/s (quasi-stationary state).

-

Surface Characterization

To validate the physical presence of the inhibitor film.[3]

-

Immersion: Suspend polished metal coupons in 1 mM DPI solution (and Blank) for 24 hours at 25°C.

-

Cleaning: Gently rinse with distilled water (do NOT sonicate) and dry under

flow. -

Analysis:

-

SEM: Observe surface morphology. The inhibited surface should appear smooth compared to the rough, pitted blank.

-

EDX/XPS: Scan for Nitrogen (N) signals. The presence of N on the metal surface confirms the adsorption of the imidazole ring.

-

Data Analysis & Interpretation

Electrochemical Impedance Spectroscopy (EIS)

Fit the Nyquist plots using the Equivalent Electrical Circuit (EEC) shown below. For a non-ideal double layer, use a Constant Phase Element (CPE).

Circuit Model:

- : Solution Resistance.

- : Charge Transfer Resistance (inversely proportional to corrosion rate).

- : Double layer capacitance (related to film thickness).

Inhibition Efficiency Calculation (

Potentiodynamic Polarization (Tafel)

Extrapolate the linear Tafel regions (anodic and cathodic branches) to intersect at

Inhibition Efficiency Calculation (

Typical Performance Data (Expected):

| Concentration ( | Surface Coverage ( | |||

| Blank (0) | -480 | 650.0 | - | - |

| 10 | -475 | 120.5 | 81.5 | 0.815 |

| 100 | -460 | 45.2 | 93.0 | 0.930 |

| 1000 | -455 | 18.1 | 97.2 | 0.972 |

Note: Data is illustrative of typical high-performance imidazole derivatives in 1M HCl.

Troubleshooting & Critical Considerations

-

Solubility Issues: If the solution turns cloudy, the inhibitor has micellized or precipitated. Increase the ethanol ratio or heat the solution slightly (up to 40°C) during preparation.

-

Inductive Loops in EIS: At low frequencies, you may see an inductive loop. This indicates the relaxation of adsorbed intermediates (e.g.,

). Use a circuit model including inductance ( -

Temperature Stability: Imidazole inhibitors are generally stable up to 60°C. Above this, desorption rates increase. Perform temperature-dependent Tafel scans to calculate the Activation Energy (

) and Enthalpy of Adsorption (

References

-

ASTM International. (2021). ASTM G1-03: Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens.[4] ASTM International.[4] [Link]

-

Zhang, Q., et al. (2010). The Inhibition of Mild Steel Corrosion in 1 N HCl by Imidazole Derivatives. Corrosion Science.[5] [Link]

-

MDPI. (2020). Corrosion Inhibition Performances of Imidazole Derivatives-Based New Ionic Liquids on Carbon Steel in Brackish Water.[6] Materials.[1][2][3][4][5][7][8][9][10] [Link]

-

Tan, B., et al. (2023). Theoretical and Experimental Studies of 1-Dodecyl-3-phenylquinoxalin-2(1H)-one as a Sustainable Corrosion Inhibitor.[11] Coatings.[1][3][9][10] [Link]

Sources

- 1. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]

- 2. jmaterenvironsci.com [jmaterenvironsci.com]

- 3. ijcsi.pro [ijcsi.pro]

- 4. scribd.com [scribd.com]

- 5. matestlabs.com [matestlabs.com]

- 6. mdpi.com [mdpi.com]

- 7. academia.edu [academia.edu]

- 8. tandfonline.com [tandfonline.com]

- 9. usbr.gov [usbr.gov]

- 10. A New Imidazole Derivative for Corrosion Inhibition of Q235 Carbon Steel in an Acid Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Application Note: 1-Dodecyl-5-phenyl-1H-imidazole in Ionic Liquid Systems

This Application Note provides a comprehensive technical guide for the synthesis, characterization, and application of 1-Dodecyl-5-phenyl-1H-imidazole as a precursor for Task-Specific Ionic Liquids (TSILs).

Introduction & Chemical Profile[1][2]

1-Dodecyl-5-phenyl-1H-imidazole (CAS: 85899-63-4) is a specialized 1,5-disubstituted imidazole derivative. Unlike the more common 1,4-disubstituted isomers, the 1,5-regioisomer features a phenyl group at the C5 position, directly adjacent to the N1-dodecyl chain. This unique steric arrangement creates a "molecular pocket" that influences pi-pi stacking interactions, melting points, and surface adsorption properties when converted into an ionic liquid (IL).

Key Properties & Significance[2]

-

Hydrophobicity: The C12 (dodecyl) chain imparts significant lipophilicity (LogP ~9.5), making it an ideal candidate for surfactant-active ILs and extraction solvents.

-

Regiochemistry: The 1,5-substitution pattern disrupts the symmetry more effectively than the 1,4-isomer, often leading to ILs with lower melting points (room temperature ionic liquids, RTILs).

-

Electronic Effects: The phenyl ring at C5 provides electron density for pi-cation interactions, enhancing the stability of the resulting imidazolium cation.

Synthesis Protocol: The Precursor

Objective: Synthesize regiochemically pure 1-Dodecyl-5-phenyl-1H-imidazole. Mechanism: The Van Leusen Imidazole Synthesis is the gold standard for accessing 1,5-disubstituted imidazoles. Direct alkylation of 4(5)-phenylimidazole typically yields a mixture favoring the 1,4-isomer; therefore, the cyclization of an aldimine with TosMIC (Toluenesulfonylmethyl isocyanide) is required.

Step-by-Step Methodology

Phase A: Formation of the Aldimine

-

Reagents: Benzaldehyde (1.0 eq), Dodecylamine (1.0 eq), Anhydrous Magnesium Sulfate (MgSO4), Dichloromethane (DCM).

-

Procedure:

-

Dissolve Benzaldehyde (10 mmol) in 20 mL of dry DCM.

-

Add Dodecylamine (10 mmol) slowly with stirring.

-

Add MgSO4 (2 g) to absorb water and drive the equilibrium.

-

Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (disappearance of aldehyde).

-

Workup: Filter off MgSO4 and concentrate the filtrate in vacuo to yield the crude imine (N-benzylidenedodecylamine). Use immediately.

-

Phase B: Cyclization with TosMIC

-

Reagents: Crude Imine (from Phase A), TosMIC (1.1 eq), Potassium Carbonate (K2CO3, 2.0 eq), Methanol (MeOH) / Dimethoxyethane (DME) (2:1 ratio).

-

Procedure:

-

Dissolve the crude imine in 30 mL of MeOH/DME solvent mixture.

-

Add TosMIC (11 mmol) and K2CO3 (20 mmol).

-

Reflux the mixture for 4–8 hours.

-

Monitoring: Check TLC for the formation of a new spot (imidazole).

-

Workup: Evaporate the solvent. Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

-

Purification: Dry organic layer over Na2SO4, concentrate, and purify via Flash Column Chromatography (Silica gel, Hexane:EtOAc gradient).

-

Diagram: Synthesis Pathway

Caption: Regioselective synthesis of 1-Dodecyl-5-phenylimidazole via Van Leusen cyclization.

Protocol: Conversion to Ionic Liquids

Objective: Quaternization of the N3 position to generate the ionic liquid cation 1-Dodecyl-3-methyl-5-phenylimidazolium .

Reagents & Conditions

-

Substrate: 1-Dodecyl-5-phenyl-1H-imidazole.

-

Alkylating Agent: Iodomethane (MeI) for iodide salts, or 1-Bromobutane for bromide salts.

-

Solvent: Acetonitrile (ACN) or Toluene (anhydrous).

Procedure

-

Setup: Place 1-Dodecyl-5-phenylimidazole (5 mmol) in a round-bottom flask under inert atmosphere (N2 or Ar).

-

Addition: Dissolve in 10 mL dry ACN. Add Iodomethane (6 mmol, 1.2 eq) dropwise at 0°C.

-

Reaction: Allow to warm to RT and stir for 24 hours. (For butyl bromide, reflux at 80°C for 48h).

-

Purification:

-

Evaporate the solvent in vacuo.

-

Wash: Triturate the residue with diethyl ether (3 x 20 mL) to remove unreacted starting material (the neutral imidazole is soluble in ether; the IL is not).

-

Drying: Dry under high vacuum (0.1 mbar) at 60°C for 12 hours to remove trace solvents and moisture.

-

-

Anion Exchange (Optional): To produce hydrophobic ILs (e.g., NTf2, PF6), perform a metathesis reaction in water/DCM using LiNTf2 or KPF6.

Applications & Protocols

Application A: Corrosion Inhibition in Acidic Media

Context: The long alkyl chain (C12) and phenyl ring allow this molecule (both as a neutral precursor and cationic IL) to form a protective film on metal surfaces (e.g., mild steel) in HCl environments.

Experimental Protocol (Weight Loss Method):

-

Specimen Preparation: Polish mild steel coupons (2x2x0.5 cm) with emery paper (grades 400–1200), degrease with acetone, and dry.

-

Solution Prep: Prepare 1M HCl solutions containing the inhibitor at concentrations: 0 (Blank), 10, 50, 100, 500 ppm.

-

Immersion: Suspend weighed coupons in the solutions at 30°C for 24 hours.

-

Measurement: Remove coupons, wash with distilled water and acetone, dry, and re-weigh.

-

Calculation:

Where

Data Presentation Template:

| Concentration (ppm) | Weight Loss (mg) | Inhibition Efficiency (%) | Surface Coverage (

Application B: Antimicrobial Activity (MIC Assay)

Context: Imidazolium salts with long alkyl chains (C10-C14) are potent membrane disruptors. The 5-phenyl group may modulate toxicity profiles compared to 1-methyl-3-dodecylimidazolium.

Protocol:

-

Organisms: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungi).

-

Method: Broth Microdilution (96-well plate).

-

Procedure:

-

Prepare stock solution of the IL in DMSO/Water (1 mg/mL).

-

Perform serial dilutions in Mueller-Hinton Broth.

-

Inoculate with

CFU/mL of bacteria. -

Incubate at 37°C for 24 hours.

-

-

Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth (turbidity).

Experimental Workflow Diagram

Caption: End-to-end workflow from precursor synthesis to application testing.

References

-

Sisko, J. (2023). Regioselective Synthesis of 1,5-Disubstituted Imidazoles via TosMIC. Journal of Heterocyclic Chemistry. (General methodology reference).

-

PubChem. (2023). Compound Summary: 1-Dodecyl-5-phenyl-1H-imidazole (CAS 85899-63-4).[1] National Library of Medicine.

-

Earle, M. J., & Seddon, K. R. (2000). Ionic liquids. Green solvents for the future. Pure and Applied Chemistry.

-

Zhang, S., et al. (2006). Physical Properties of Ionic Liquids: Database and Evaluation. Journal of Physical and Chemical Reference Data.

-

Gao, H., et al. (2015). Antibacterial properties of imidazolium-based ionic liquids with different alkyl chain lengths. RSC Advances.

Sources

derivatization of 1-Dodecyl-5-phenyl-1H-imidazole for biological assays

Application Note: Derivatization of 1-Dodecyl-5-phenyl-1H-imidazole (DPI) for Targeted Biological Assays

Abstract & Introduction

1-Dodecyl-5-phenyl-1H-imidazole (DPI ) represents a privileged scaffold in medicinal chemistry, combining a lipophilic dodecyl tail (C12) with an aromatic phenyl core. While the neutral imidazole exhibits moderate biological activity, its true potential lies in its capacity for derivatization .

The specific regiochemistry (1,5-substitution) creates a unique steric environment compared to the more common 1,4-isomers. The proximity of the bulky dodecyl group (N1) and the phenyl group (C5) leaves the N3 nitrogen and C2 carbon accessible for functionalization.

This guide details three distinct derivatization workflows to transform DPI into potent biological tools:

-

Cationic Activation: Synthesis of imidazolium salts for membrane disruption.

-

Metallodrug Synthesis: Silver(I) coordination for synergistic antimicrobial action.

-

Fluorescent Tagging: Creating probes for subcellular localization studies.

Chemical Logic & Structure-Activity Relationship (SAR)

The derivatization strategy is built on the "Lock and Key" principle of biological interaction:

| Structural Domain | Function | Derivatization Strategy | Biological Outcome |

| Dodecyl Tail (N1) | Membrane Anchor | Fixed | Inserts into lipid bilayers (Lipophilicity). |

| Imidazole Core | Pharmacophore | N3-Quaternization | Creates cationic charge; targets negative bacterial membranes (Zeta potential). |

| Phenyl Ring (C5) | Fixed | Interacts with aromatic residues in receptor pockets. | |

| N3 Nitrogen | Lewis Base | Metal Coordination | Delivers cytotoxic metals (Ag, Zn) directly to the target. |

Workflow 1: Cationic Activation (Synthesis of DPI-M)

Objective: Convert neutral DPI into a cationic surfactant (Ionic Liquid class) to enhance water solubility and antimicrobial potency against Gram-negative bacteria.

Protocol: N3-Methylation

Reagents:

-

Substrate: 1-Dodecyl-5-phenyl-1H-imidazole (DPI) [10 mmol]

-

Reagent: Iodomethane (MeI) [12 mmol] (Caution: Carcinogen)

-

Solvent: Acetonitrile (dry, 20 mL)

Step-by-Step:

-

Dissolution: Dissolve 3.12 g (10 mmol) of DPI in 20 mL of dry acetonitrile in a round-bottom flask under nitrogen atmosphere.

-

Addition: Cool the solution to 0°C. Add MeI (0.75 mL, 12 mmol) dropwise to prevent thermal runaway.

-

Reflux: Allow to warm to room temperature, then reflux at 80°C for 12 hours. The solution should turn from clear to slightly yellow.

-

Work-up: Evaporate the solvent under reduced pressure.

-

Purification: Wash the residue with diethyl ether (

mL) to remove unreacted starting material. The product, 1-Dodecyl-3-methyl-5-phenylimidazolium iodide , typically precipitates as a viscous oil or low-melting solid. -

Validation:

-

H NMR (DMSO-

-

H NMR (DMSO-

Workflow 2: Silver(I) Coordination (Synthesis of Ag-DPI)

Objective: Synthesize a Silver-Carbene or Silver-Coordination complex. Silver-imidazole complexes are potent antimicrobials, often outperforming AgNO

Protocol: Coordination Complex Formation

Reagents:

-

Substrate: DPI [2 mmol]

-

Reagent: Silver Nitrate (AgNO

) [1 mmol] -

Solvent: Methanol (10 mL)

Step-by-Step:

-

Preparation: Dissolve 624 mg (2 mmol) of DPI in 10 mL Methanol.

-

Metal Addition: Dissolve 170 mg (1 mmol) of AgNO

in 2 mL water/methanol (1:1). Add this dropwise to the DPI solution. Note: We use a 2:1 Ligand:Metal ratio to form the [Ag(DPI) -

Reaction: Stir at room temperature for 4 hours in the dark (to prevent silver reduction).

-

Precipitation: Slowly add diethyl ether or cold water to induce precipitation of the complex.

-

Filtration: Filter the white solid and dry in a vacuum desiccator.

-

Validation:

-

Elemental Analysis: Check %Ag, %C, %H, %N.

-

Stability Test: Ensure the complex does not turn black (reduce to Ag

) upon exposure to ambient light for 1 hour.

-

Workflow 3: Fluorescent Tagging (Synthesis of Anth-DPI)

Objective: Attach a fluorophore to the N3 position to create a "Turn-On" probe for tracking the molecule's insertion into cell membranes.

Protocol: N3-Alkylation with 9-(Chloromethyl)anthracene

Reagents:

-

Substrate: DPI [1 mmol]

-

Reagent: 9-(Chloromethyl)anthracene [1.1 mmol]

-

Solvent: Toluene (10 mL)

Step-by-Step:

-

Mix: Combine 312 mg DPI and 250 mg 9-(Chloromethyl)anthracene in Toluene.

-

Heat: Reflux at 110°C for 24 hours. The reaction is slower due to the bulk of the anthracene group.

-

Precipitation: Cool to room temperature. The product often precipitates directly. If not, add hexane.

-

Purification: Recrystallize from Ethanol/Ethyl Acetate.

-

Application: This salt is fluorescent. When it inserts into a hydrophobic lipid bilayer, the fluorescence quantum yield typically increases (solvatochromic effect), making it excellent for confocal microscopy .

Biological Assay Protocols

A. MIC Determination (Broth Microdilution)

-

Organisms: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungi).

-

Procedure:

-

Prepare stock solutions of DPI derivatives in DMSO (1 mg/mL).

-

Dilute serially (two-fold) in 96-well plates containing Mueller-Hinton Broth.

-

Inoculate with bacteria (

CFU/mL). -

Incubate at 37°C for 18-24 hours.

-

Read: The MIC is the lowest concentration with no visible growth (turbidity).

-

B. Membrane Permeability Assay (Propidium Iodide)

-

Concept: Propidium Iodide (PI) is membrane impermeable. If DPI derivatives damage the membrane, PI enters and binds DNA (fluorescence increases).

-

Procedure:

-

Treat bacterial cells with DPI derivative at

MIC for 1 hour. -

Add PI stain (final conc. 10

M). -

Measure Fluorescence (Ex: 535 nm, Em: 617 nm).

-

Control: CTAB or SDS (Positive Control), Untreated cells (Negative Control).

-

Visualization of Workflows

Figure 1: Strategic derivatization pathways for 1-Dodecyl-5-phenyl-1H-imidazole.

References

-

Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 13. A general synthesis of 1,5-disubstituted imidazoles." The Journal of Organic Chemistry, vol. 42, no. 7, 1977, pp. 1153–1159.

-

Zhang, S., et al. "Green synthesis of ionic liquids and their applications in biotechnology." Chemical Reviews, vol. 120, no. 15, 2020.

-

Kikuchi, H., et al. "Effects of 1,5-Disubstituted Imidazoles on the Growth of Lettuce and Rice Seedlings."[1] Agricultural and Biological Chemistry, vol. 54, no. 11, 1990.

-

Tejedor, D., et al. "Imidazole-based drug discovery: A review on recent developments." Molecules, vol. 25, no.[2] 18, 2020.

-

Youngs, W. J., et al. "Silver(I)-N-heterocyclic carbenes: Synthesis, structure, and application as antimicrobial agents." Medicinal Research Reviews, vol. 32, no. 4, 2012.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Dodecyl-5-phenyl-1H-imidazole

Current Status: Active Ticket ID: CHEM-SUP-8821 Topic: Improving Regioselectivity & Yield (1,5- vs 1,4-isomer) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic

The Core Problem: Users synthesizing 1-Dodecyl-5-phenyl-1H-imidazole via the direct alkylation of 4-phenylimidazole almost invariably encounter low yields (<20%) of the target 1,5-isomer. The major product is the thermodynamically favored 1-dodecyl-4 -phenylimidazole.

The Solution: To achieve high yields of the 1,5-isomer, you must bypass the tautomeric equilibrium of 4-phenylimidazole entirely. The industry-standard "Golden Route" for this scaffold is the Regioselective C5-Arylation of 1-Dodecylimidazole .

Troubleshooting Modules

Module A: The "Tautomer Trap" (Why Direct Alkylation Fails)

User Query: "I reacted 4-phenylimidazole with dodecyl bromide and NaH. NMR shows a 4:1 mixture favoring the wrong isomer. Why?"

Technical Explanation: 4-phenylimidazole exists in equilibrium between two tautomers: 4-phenyl-1H-imidazole and 5-phenyl-1H-imidazole.

-

Steric Hindrance: In the 5-phenyl tautomer, the N1 position is sterically crowded by the adjacent phenyl group.

-

Kinetics: The alkylating agent (dodecyl bromide) attacks the less hindered nitrogen (N1 of the 4-phenyl tautomer) much faster.

-

Result: You predominantly form 1-dodecyl-4-phenylimidazole (the "linear" isomer), not your target 1-dodecyl-5-phenylimidazole (the "bent" isomer).

Visualizing the Trap:

Caption: The kinetic pathway favoring the 1,4-isomer during direct alkylation due to steric hindrance at the N1 position.

Module B: The "Golden Route" (Recommended Protocol)

User Query: "How do I synthesize the 1,5-isomer with >80% yield?"

Protocol: Regioselective Palladium-Catalyzed C5-Arylation. Instead of alkylating a phenyl-imidazole, you should arylate an alkyl-imidazole. This method utilizes the Concerted Metalation-Deprotonation (CMD) mechanism which, under specific conditions, favors C5 over C2.[1]

Step-by-Step Methodology

Phase 1: Synthesis of Precursor (1-Dodecylimidazole)

-

Reagents: Imidazole (1.0 eq), Dodecyl bromide (1.1 eq), K2CO3 (2.0 eq), CH3CN.

-

Procedure: Reflux for 12h. Filter salts.[2] Concentrate.

-

Yield: >95% (Quantitative). This step is trivial and regiochemically distinct (only one product possible).

Phase 2: C5-Arylation (The Critical Step)

-

Reaction: 1-Dodecylimidazole + Iodobenzene

Target. -

Catalyst System: Pd(OAc)2 / PPh3.[3]

-

Solvent/Base: DMA (Dimethylacetamide) / K2CO3. Note: Polar solvents favor C5 selectivity.[1]

| Parameter | Specification | Reason |

| Substrate | 1-Dodecylimidazole (1.0 eq) | N1 is already blocked, forcing C-H activation. |

| Coupling Partner | Iodobenzene (1.5 eq) | Aryl iodides react faster than bromides, requiring milder temps. |

| Catalyst | Pd(OAc)2 (5 mol%) | Source of Pd(0) in situ. |

| Ligand | PPh3 (10 mol%) | Triphenylphosphine stabilizes the Pd intermediate. |

| Base | K2CO3 (2.0 eq) | Essential for the CMD mechanism. |

| Solvent | DMA (anhydrous) | Polar aprotic solvents enhance C5 regioselectivity over C2. |

| Temp/Time | 140°C / 24h | High energy barrier for C5-H activation. |

Experimental Workflow:

-

Charge a flame-dried Schlenk tube with 1-Dodecylimidazole (1 mmol), Iodobenzene (1.5 mmol), Pd(OAc)2 (11 mg), PPh3 (26 mg), and K2CO3 (276 mg).

-

Evacuate and backfill with Argon (3x).

-

Add anhydrous DMA (5 mL) via syringe.

-

Stir at 140°C for 24 hours.

-

Workup: Dilute with EtOAc, wash with water (3x) to remove DMA. Dry organic layer (Na2SO4).

-

Purification: Flash chromatography (Hexane/EtOAc).

Mechanism Diagram (C5 Selectivity):

Caption: The C5-selective arylation pathway utilizing ligand/solvent control to bypass C2 activation.

Module C: Quality Control & Validation

User Query: "I have a product, but how do I prove it is the 1,5-isomer and not the 1,4-isomer?"

NMR Diagnostic Table: The most definitive proof is NOESY (Nuclear Overhauser Effect Spectroscopy) .

| Feature | 1-Dodecyl-5 -phenyl (Target) | 1-Dodecyl-4 -phenyl (Wrong) |

| Spatial Proximity | Phenyl ring is physically touching the N-CH2 group. | Phenyl ring is distant from N-CH2. |

| 1H-NOESY Signal | Strong Cross-peak between N-CH2 ( | No Cross-peak (or very weak) between N-CH2 and Phenyl protons. |

| C4-H Signal | Singlet at | (Becomes C5-H) Singlet at |

| TLC (Rf) | Typically Lower (More polar/crowded). | Typically Higher (Less polar/linear). |

Frequently Asked Questions (FAQ)

Q: Can I use Copper catalysis (Ullmann) instead of Palladium? A: generally, no. Copper-catalyzed arylation of imidazoles often requires N-H substrates or directs to the C2 position. The Pd/PPh3/DMA system is specifically tuned for C5-H activation of N-alkyl imidazoles [1].

Q: I am seeing a small amount of C2,5-diphenyl product. How do I stop this? A: This "double arylation" occurs if you run the reaction too long or use excess iodide.

-

Fix: Stop the reaction at 90% conversion.

-

Fix: Reduce Iodobenzene equivalents to 1.1 eq.

Q: Why not use the Van Leusen (TosMIC) reaction? A: The Van Leusen reaction is a valid alternative (Route C), but it requires synthesizing specific aldimines and reacting with TosMIC. It is often less convergent than the C5-arylation of a pre-made imidazole ring. However, if you lack Pd catalysts, the reaction of benzyl isocyanide with an imidoyl chloride is a viable non-metal alternative [2].

References

-

Bellina, F., et al. "Regioselective Palladium-Catalyzed C-5 Arylation of N-Substituted Imidazoles." Journal of Organic Chemistry, vol. 70, no. 10, 2005, pp. 3997–4005.

-

Seregin, I. V., & Gevorgyan, V. "Direct Transition Metal-Catalyzed Functionalization of Heteroaromatic Compounds." Chemical Society Reviews, vol. 36, 2007, pp. 1173-1193.

-

Strotman, N. A., et al. "Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5."[1] Organic Letters, vol. 12, no.[1] 16, 2010, pp. 3578–3581.

- Grimmett, M. R. "Imidazole and Benzimidazole Synthesis." Academic Press, 1997.

Sources

Welcome to the Imidazole Synthesis Support Hub.

Technical Support Center: Imidazole Synthesis & Functionalization Current Status: ONLINE Agent: Senior Application Scientist Ticket ID: IMID-SYN-2026

You are likely here because your reaction mixture has turned into an intractable black tar, your regioisomers are inseparable, or your Van Leusen reaction yielded an oxazole instead of an imidazole.

This guide is not a textbook. It is a troubleshooting engine designed to diagnose and resolve the specific failure modes inherent to the imidazole scaffold. We focus on the causality of failure—why the chemistry deviates—and provide self-validating protocols to correct it.

Module 1: The Debus-Radziszewski Reaction

The Issue: "My reaction mixture turned into a black, viscous tar."

Root Cause Analysis

The Debus-Radziszewski (D-R) reaction involves the condensation of a 1,2-dicarbonyl (e.g., glyoxal), an aldehyde, and ammonia.[1][2] The "black tar" is almost invariably caused by the polymerization of the dicarbonyl species or the oligomerization of the intermediate diimine before it can condense with the aldehyde.

-

Mechanism of Failure: Glyoxal and related dicarbonyls are highly electrophilic. In the presence of base (ammonia) and heat, without the immediate availability of the aldehyde partner, they undergo rapid self-aldol condensation and polymerization.

Troubleshooting Protocol

| Symptom | Probable Cause | Corrective Action |

| Black Tar/Oil | Dicarbonyl polymerization | Reverse Addition: Add the dicarbonyl last and slowly to the ammonia/aldehyde mixture. Keep temp < 40°C during addition. |

| Low Yield (<30%) | Ammonia evaporation | Stoichiometry: Use a large excess of Ammonium Acetate (4–10 equiv). The acetate acts as a buffer, stabilizing the pH. |

| Red/Brown Impurities | Oxidation of intermediates | Inert Atmosphere: While D-R is robust, conducting it under N₂ prevents oxidative degradation of sensitive aldehydes. |

Visualizing the Failure Mode

Figure 1: The D-R reaction pathway showing the critical divergence between productive cyclization and irreversible polymerization.

Module 2: Regioselectivity in N-Alkylation

The Issue: "I cannot separate the N1 and N3 isomers."

Root Cause Analysis

The imidazole ring is an amphoteric tautomer. Unless the ring is symmetric, N-alkylation will produce a mixture of regioisomers (N1 and N3).[3]

-

Steric vs. Electronic Control:

Decision Matrix: Controlling Regioselectivity

Scenario A: You need the "Sterically Hindered" Isomer

-

Protocol: Use Trityl (Trt) protection.

-

Why: The bulky trityl group will exclusively protect the less hindered nitrogen. You can then alkylate the more hindered position (now the only free N) using a strong alkylating agent (e.g., Meerwein's salt), followed by deprotection.

Scenario B: You need the "Thermodynamic" Isomer

-

Protocol: Use NaH in DMF (SE2cB mechanism).

-

Why: Forming the discrete imidazolyl anion allows the reaction to be governed by steric approach control, usually favoring the isomer where the alkyl group is furthest from existing substituents.

Visualizing Tautomeric Ambiguity

Figure 2: The delocalized imidazolyl anion attacks electrophiles via two paths. Substituents at C4/C5 dictate the major path via steric/electronic gating.

Module 3: The Van Leusen Synthesis (TosMIC)

The Issue: "I isolated an oxazole instead of an imidazole."

Root Cause Analysis

The Van Leusen reaction uses Tosylmethyl Isocyanide (TosMIC).[5][6] The reaction bifurcates based on the substrate:

If your reaction contains water, the aldimine (Schiff base) hydrolyzes back to the aldehyde. The TosMIC then reacts with the aldehyde to form the oxazole impurity.[5]

Standardized Protocol: The "One-Pot" Fix

Avoid adding TosMIC until the imine is fully formed.

-

Step 1 (Imine Formation): Combine Aldehyde (1.0 eq) and Amine (1.0 eq) in MeOH. Stir for 2 hours. Add MgSO₄ to scavenge water if the amine is non-volatile.

-

Validation: Check TLC/NMR. Aldehyde peak (CHO, ~10 ppm) must be gone.

-

Step 2 (Cyclization): Add TosMIC (1.1 eq) and Base (K₂CO₃ or t-BuOK).

-

Step 3 (Workup): If the product is an imidazole, it will be basic.[8][9] Extract with 1M HCl (product goes to aqueous), wash organic layer (removes oxazole/TosMIC), then basify aqueous layer to pH 10 and extract product.

Visualizing the Divergence

Figure 3: The "Oxazole Trap."[10] Moisture causes imine hydrolysis, diverting the pathway toward oxazole formation.

Module 4: C-H Arylation (Advanced Functionalization)

The Issue: "C5-arylation occurred instead of C2-arylation."

Technical Insight

In metal-catalyzed C-H activation (e.g., Pd or Ru catalysis), the acidity of the C-H bond dictates selectivity.

-

C2-H: Most acidic (pKa ~18.6). Preferred by mechanisms involving deprotonation-metalation.

-

C5-H: Less acidic. However, if C2 is blocked or if specific "blocking groups" (like SEM) are used to sterically hinder C2, C5 activation becomes dominant.

Optimization Note: To force C5 arylation on a C2-unsubstituted imidazole, use a bulky N-protecting group (like SEM) and a bulky carboxylate ligand on the Palladium catalyst to sterically discourage C2 attack.

References

-

Debus-Radziszewski Mechanism & Polymerization

- Source: Organic Syntheses, Coll. Vol. 2, p.65 (1943).

-

Link:

-

Van Leusen Reaction & Oxazole Side Products

-

Source: Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides.[6] 12. Synthesis of imidazoles." Journal of Organic Chemistry 42.7 (1977): 1153-1159.

-

Link:

-

-

Regioselectivity in Imidazole Alkylation

- Source: L. V. Serebryannikova et al. "Regioselectivity in the Alkylation of Imidazole Derivatives." Russian Chemical Reviews (2020).

-

Link:

-

Oxazole vs. Imidazole Selectivity (Sisko Protocol)

Sources

- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 2. ijprajournal.com [ijprajournal.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 6. Van Leusen Imidazole Synthesis [organic-chemistry.org]

- 7. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]

- 10. veeprho.com [veeprho.com]

- 11. Imidazole synthesis [organic-chemistry.org]

Technical Support Center: Troubleshooting & Purification of 1-Dodecyl-5-phenyl-1H-imidazole

Welcome to the Advanced Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the complex regioselective synthesis and purification of N-alkylated imidazoles.

Executive Summary: The Regioselectivity Challenge

Synthesizing 1-dodecyl-5-phenyl-1H-imidazole typically involves the alkylation of 4(5)-phenylimidazole with 1-bromododecane. Because the starting material exists as an annular tautomer, the reaction inherently produces a mixture of two regioisomers: the thermodynamically favored 1,4-isomer (major impurity) and the sterically hindered 1,5-isomer (your target). Separating these isomers, along with unreacted starting materials and over-alkylated byproducts, requires a causality-driven approach to downstream processing.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does the alkylation of 4(5)-phenylimidazole yield a mixture, and why is the 1,5-isomer the minor product? A1: The starting material, 4(5)-phenylimidazole, exists as a tautomeric mixture in solution. When deprotonated by a base, the resulting imidazolide anion has two nucleophilic nitrogen centers. Alkylation is kinetically and thermodynamically driven by steric hindrance. Attack at the nitrogen adjacent to the phenyl ring (yielding the 1,5-isomer) forces the bulky dodecyl chain and the phenyl ring into an ortho-like steric clash. Consequently, the reaction heavily favors attack at the opposite nitrogen, making 1-dodecyl-4-phenyl-1H-imidazole the major product .

Q2: How do I separate the 1,5-isomer from the 1,4-isomer using chromatography?

A2: The separation relies on subtle differences in molecular dipole moments caused by steric conformation. In the 1,4-isomer, the phenyl ring can easily adopt a coplanar conformation with the imidazole core, allowing for extended

Q3: How can I remove unreacted 1-bromododecane and 4(5)-phenylimidazole before loading my sample onto a column? A3: Implement a targeted liquid-liquid extraction based on pKa and lipophilicity. Unreacted 1-bromododecane is highly lipophilic and remains in the organic phase. However, unreacted 4(5)-phenylimidazole can cause severe tailing on silica due to its strong hydrogen-bonding networks . Because the starting imidazole retains a basic nitrogen, washing the crude organic phase with a mild acidic solution (0.1 M HCl) protonates the unreacted 4(5)-phenylimidazole, pulling it into the aqueous layer. The N-alkylated products are significantly less basic and, aided by the massive lipophilic dodecyl chain, remain firmly in the organic phase.

Q4: How do I eliminate over-alkylated imidazolium salts? A4: If excess 1-bromododecane was used, the N3 position of the newly formed 1-alkylimidazole can undergo a second alkylation, forming 1,3-didodecyl-4-phenyl-1H-imidazolium bromide. Because this is a permanent quaternary salt, it is highly polar. A simple aqueous wash with deionized water and brine during the initial workup will partition these salts entirely into the aqueous waste stream.

Q5: What is the definitive method to verify I have isolated the 1,5-isomer and not the 1,4-isomer?

A5: 2D NOESY NMR is the gold standard for regiochemical assignment in imidazoles. In the 1,5-isomer, you will observe a strong Nuclear Overhauser Effect (NOE) cross-peak between the

Part 2: Quantitative Data & Profiling

To successfully isolate the target compound, you must understand the physicochemical profile of every component in your crude mixture.

Table 1: Physicochemical Profiling of Reaction Components

| Compound | Reaction Role | Relative Polarity (Silica) | Diagnostic NMR Feature (1H) |

| 1-Bromododecane | Electrophile | Very Low (Rf ~ 0.9) | Triplet at ~3.4 ppm (CH2-Br) |

| 1-Dodecyl-4-phenyl-1H-imidazole | Major Impurity | Low-Medium (Rf ~ 0.4) | NOE: N-CH2 to Imidazole C5-H |

| 1-Dodecyl-5-phenyl-1H-imidazole | Target Product | Medium (Rf ~ 0.25) | NOE: N-CH2 to Phenyl ortho-H |

| 4(5)-Phenylimidazole | Starting Material | High (Baseline) | Broad singlet >10 ppm (N-H) |

| 1,3-Didodecylimidazolium Br⁻ | Over-alkylation | Salt (Stays on baseline) | Downfield Imidazole C2-H (>9 ppm) |

(Note: Rf values are approximate, based on a 70:30 Hexane:Ethyl Acetate eluent system).

Part 3: Self-Validating Experimental Protocols

Protocol 1: Pre-Chromatographic Liquid-Liquid Extraction

Objective: Remove inorganic salts, imidazolium byproducts, and unreacted starting material prior to chromatography.

-

Quench & Dilute: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc).

-

Salt Removal: Wash the organic layer twice with an equal volume of Deionized Water, followed by one wash with saturated NaCl (brine).

-

In-Process Validation: Spot the aqueous layer on a TLC plate. A UV-active spot at the baseline confirms the successful extraction of imidazolium salts.

-

-